N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is a chemical compound with the molecular formula C9H14ClN3S It is known for its unique structure, which includes a thiazole ring and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Tetrahydropyridine Moiety: The tetrahydropyridine moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Methylation: The final step involves the methylation of the amine group using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine dihydrochloride
- N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine sulfate
Uniqueness
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C9H14ClN3S |
---|---|
Molecular Weight |
231.75 g/mol |
IUPAC Name |
N-methyl-5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H13N3S.ClH/c1-10-9-12-6-8(13-9)7-2-4-11-5-3-7;/h2,6,11H,3-5H2,1H3,(H,10,12);1H |
InChI Key |
KGXXRKMGQBQWFI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(S1)C2=CCNCC2.Cl |
Origin of Product |
United States |
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